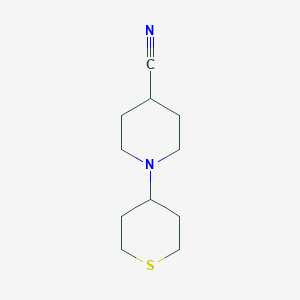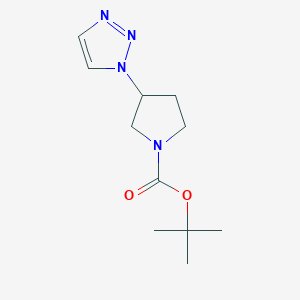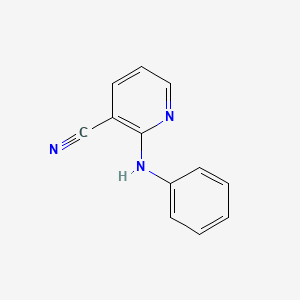![molecular formula C17H23N5O3S B12243520 4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12243520.png)
4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include glyoxal, ammonia, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution of the sulfonyl group can produce a variety of substituted derivatives .
Scientific Research Applications
4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The sulfonyl group can interact with proteins and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole and sulfonyl groups but differ in the attached substituents.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
4-methyl-2-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H23N5O3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)sulfonyl-3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H23N5O3S/c1-13-5-7-18-16(20-13)25-11-17-6-3-4-14(17)8-22(10-17)26(23,24)15-9-21(2)12-19-15/h5,7,9,12,14H,3-4,6,8,10-11H2,1-2H3 |
InChI Key |
LZYXUNCXAVHDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12243441.png)
![tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate](/img/structure/B12243443.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12243450.png)

![1-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12243464.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid](/img/structure/B12243470.png)
![4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12243478.png)
![2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B12243494.png)
![3-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B12243498.png)
![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12243505.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-3-ol](/img/structure/B12243517.png)
![1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B12243528.png)

